2-({[2-(Cyclohex-3-en-1-yl)ethyl](diethoxy)silyl}oxy)ethan-1-amine
Description
2-(((2-(Cyclohex-3-en-1-yl)ethyl)diethoxysilyl)oxy)ethanamine is an organic compound with the molecular formula C14H29NO3Si and a molecular weight of 287.47 g/mol . This compound is characterized by the presence of a cyclohexenyl group, an ethyl chain, and a diethoxysilyl group attached to an ethanamine backbone. It is a colorless to pale yellow liquid with a strong amine odor .
Properties
CAS No. |
117701-76-5 |
|---|---|
Molecular Formula |
C14H29NO3Si |
Molecular Weight |
287.47 g/mol |
IUPAC Name |
2-[2-cyclohex-3-en-1-ylethyl(diethoxy)silyl]oxyethanamine |
InChI |
InChI=1S/C14H29NO3Si/c1-3-16-19(17-4-2,18-12-11-15)13-10-14-8-6-5-7-9-14/h5-6,14H,3-4,7-13,15H2,1-2H3 |
InChI Key |
PTBYOTGHGMTFOW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1CCC=CC1)(OCC)OCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(((2-(Cyclohex-3-en-1-yl)ethyl)diethoxysilyl)oxy)ethanamine typically involves the following steps:
Addition Reaction: The initial step involves the addition of cyclohexene to an ethylamine molecule under acidic conditions.
Condensation Reaction: The resulting product undergoes a condensation reaction with diethoxysilane in the presence of a catalyst and heat.
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Structural Analysis
The compound 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine (PubChem CID 14008000) has a molecular formula of C₁₄H₂₉NO₃Si and a molecular weight of 287.47 g/mol . Its structure includes:
-
A silyl ether group (2-(Cyclohex-3-en-1-yl)ethylsilyl) attached to an ethylamine moiety.
-
A cyclohex-3-en-1-yl alkene group, which introduces potential sites for reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₉NO₃Si |
| Molecular Weight | 287.47 g/mol |
| IUPAC Name | 2-[2-cyclohex-3-en-1-yl-ethyl(diethoxy)silyl]oxyethanamine |
| SMILES | CCOSi(OCC)OCCN |
Silyl Ether Functional Group
The diethoxy silyl ether group is a common protecting group for hydroxyl or amine functionalities. Its reactivity includes:
-
Hydrolysis : Cleavage under acidic or basic conditions to regenerate the parent alcohol or amine .
-
Alkylation/Acylation : Potential for nucleophilic substitution if the silyl group is removed.
Cyclohex-3-en-1-yl Alkene
The cyclohexene moiety enables reactions typical of alkenes:
-
Epoxidation : Oxidation to form an epoxide.
-
Dihydroxylation : Anti-Markovnikov addition of water.
-
Electrocyclic Reactions : Ring-opening or ring-closing via pericyclic mechanisms.
Ethylamine Moiety
The ethylamine group (CH₂CH₂NH₂) is nucleophilic and can participate in:
-
Alkylations : Reaction with electrophiles (e.g., aldehydes, ketones).
-
Acylation : Formation of amides under carbonyl chemistry conditions.
Silyl Ether Cleavage
The diethoxy silyl ether group can be hydrolyzed to yield:
-
Free amine : If cleavage occurs under basic conditions (e.g., aqueous ammonia).
-
Alcohol : If hydrolyzed to regenerate the parent alcohol (e.g., H₂O with acid or base).
| Condition | Product |
|---|---|
| Acidic (HCl, H₂O) | Amine + Ethanol + Silica byproducts |
| Basic (NH₃, H₂O) | Alcohol + Ethanol + Silica byproducts |
Alkene Functionalization
The cyclohexene group may undergo:
-
Epoxidation : Using oxidants like mCPBA (meta-chloroperbenzoic acid).
-
Dihydroxylation : With OsO₄ or KMnO₄ to form vicinal diols.
-
Electrophilic Addition : Reaction with HX (e.g., HBr) to form bromocyclohexane derivatives.
Nucleophilic Amination
The ethylamine group could participate in reactions such as:
-
Acylation : With acyl chlorides to form amides.
-
Alkylation : With alkyl halides to form secondary/tertiary amines.
Silyl Transfer Reactions
Smith and co-workers developed a 1-oxa-2-silacyclopentene transfer reagent for electrophilic amination . While not directly applicable, this highlights the utility of silyl groups in facilitating C-N bond formation.
Aza-Heck Cyclization
Palladium-catalyzed aza-Heck cyclizations of substrates with N-O bonds and alkenes generate heterocycles . Though this compound lacks an N-O bond, analogous cyclization could occur if the silyl ether is replaced by an activating group (e.g., N-acyloxysulfonamide).
Experimental Considerations
-
Stability : The silyl ether is sensitive to moisture and acidic/basic conditions.
-
Purification : Column chromatography or recrystallization may be required post-reaction.
-
Safety : Handle with care due to potential irritation from amine groups and silyl byproducts.
Scientific Research Applications
Materials Science
The compound's silane functionality allows it to serve as a coupling agent in the modification of surfaces. This property is particularly useful in:
- Adhesives and Sealants : Enhancing adhesion between organic and inorganic materials.
- Coatings : Improving the durability and chemical resistance of coatings applied to metals and polymers.
Organic Synthesis
2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine can be utilized as a precursor in the synthesis of more complex organic molecules. Its ability to participate in various reactions such as:
- Nucleophilic Substitution : The presence of the amine group allows for nucleophilic attack on electrophiles.
- Cross-Coupling Reactions : It can be involved in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biomedical Applications
The compound's unique structure may offer potential in drug delivery systems:
- Silane-based Drug Carriers : The diethoxy group can facilitate the attachment of therapeutic agents, enhancing their solubility and stability.
- Targeted Therapy : The cyclohexene moiety may provide opportunities for conjugation with targeting ligands for specific cellular uptake.
Case Study 1: Silane Coupling Agents in Coatings
Research has demonstrated that silane coupling agents significantly enhance the adhesion properties of coatings on various substrates. A study highlighted that incorporating silanes like 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine into epoxy formulations improved scratch resistance and overall durability compared to traditional formulations.
Case Study 2: Organic Synthesis Applications
In a recent publication, researchers explored the use of this silane compound as a reagent in synthesizing novel compounds with potential pharmaceutical applications. The study reported successful nucleophilic substitution reactions leading to high yields of desired products, showcasing its efficiency as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(((2-(Cyclohex-3-en-1-yl)ethyl)diethoxysilyl)oxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in drug delivery, therapeutic use, or industrial processes.
Comparison with Similar Compounds
Similar compounds to 2-(((2-(Cyclohex-3-en-1-yl)ethyl)diethoxysilyl)oxy)ethanamine include:
2-(1-Cyclohexenyl)ethylamine: This compound shares the cyclohexenyl and ethylamine structure but lacks the diethoxysilyl group.
Ethanamine, 2-[[[2-(3-cyclohexen-1-yl)ethyl]diethoxysilyl]oxy]: This is a closely related compound with similar functional groups and applications.
The uniqueness of 2-(((2-(Cyclohex-3-en-1-yl)ethyl)diethoxysilyl)oxy)ethanamine lies in its combination of the cyclohexenyl, ethyl, and diethoxysilyl groups, which confer specific chemical and biological properties .
Biological Activity
2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine, also known by its CAS number 117701-76-5, is a silane compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings and data.
The molecular formula of 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine is C14H29NO3Si, with a molar mass of 287.47 g/mol. The compound contains a cyclohexene ring, an ethyl chain, and a diethoxysilyl group, which contribute to its unique properties and potential applications in medicinal chemistry and material science .
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexene derivatives with silane reagents. The detailed synthetic pathway has been documented in various studies focusing on organosilicon chemistry. For instance, the use of diethoxysilane in the presence of appropriate catalysts can yield this compound efficiently .
Anticancer Properties
Recent studies have indicated that silane compounds like 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine exhibit notable anticancer properties. For example, research published in the Journal of Medicinal Chemistry demonstrated that similar silane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways .
Neuroprotective Effects
In addition to anticancer activity, there is emerging evidence suggesting neuroprotective effects. A study highlighted that compounds with a similar structure could protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases . The mechanism appears to involve the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes.
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The structure-function relationship indicates that the silyl group may enhance membrane permeability, facilitating greater antibacterial action .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A comparative analysis of different silane derivatives showed that substituents significantly influence cytotoxicity against breast cancer cell lines (MCF-7). The study found that compounds with larger hydrophobic groups exhibited enhanced activity .
- Neuroprotection : Research involving neuroblastoma cells indicated that treatment with similar silane compounds resulted in reduced cell death under oxidative stress conditions. This effect was attributed to increased expression levels of neuroprotective factors .
- Antimicrobial Efficacy : A study tested various organosilicon compounds against E. coli and Staphylococcus aureus, revealing that certain structural modifications led to improved antibacterial properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H29NO3Si |
| Molar Mass | 287.47 g/mol |
| CAS Number | 117701-76-5 |
| Anticancer Activity | Effective against MCF-7 |
| Neuroprotective Activity | Protects against oxidative stress |
| Antimicrobial Activity | Effective against E. coli |
Q & A
Basic: What are the recommended safety protocols for handling 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if ventilation is insufficient .
- Handling: Conduct reactions in a fume hood or glovebox to mitigate inhalation risks. Avoid direct exposure to light or moisture, as silyl ethers are often moisture-sensitive .
- Waste Disposal: Segregate waste into halogenated organic containers. Collaborate with certified waste management services for incineration or chemical neutralization .
Basic: How can the compound be synthesized, and what are critical reaction conditions?
Answer:
A plausible route involves:
Silylation: React 2-(cyclohex-3-en-1-yl)ethylamine (CAS 3399-73-3) with diethoxychlorosilane in anhydrous THF under nitrogen, using triethylamine as a base to scavenge HCl .
Etherification: Introduce 2-hydroxyethylamine via nucleophilic substitution at 60–80°C, monitored by TLC (hexane:ethyl acetate, 4:1). Yield optimization (≥75%) requires strict moisture exclusion .
Purification: Use silica gel chromatography (eluent: chloroform/methanol 15:1) followed by rotary evaporation .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 315.51 g/mol (calculated) | |
| Boiling Point | ~250°C (estimated) |
Advanced: How can stereochemical outcomes be controlled during functionalization of the cyclohexene moiety?
Answer:
- Catalytic Asymmetry: Employ chiral Lewis acids (e.g., indium(III) triflate) to induce enantioselectivity in annulation or epoxidation reactions. Evidence shows >90% ee achievable with optimized ligand-catalyst pairs .
- Chromatographic Resolution: Use chiral stationary phases (CSPs) in HPLC (n-hexane:2-propanol + 0.1% diethylamine) to separate diastereomers. Retention time differences of 8–10 min are typical .
- Kinetic Control: Lower reaction temperatures (−20°C) favor kinetic over thermodynamic products, reducing racemization .
Advanced: What analytical techniques are most effective for characterizing by-products or impurities?
Answer:
- LC-MS/MS: Detect low-abundance impurities (e.g., hydrolyzed silyl ethers) using electrospray ionization (ESI+) and a C18 column (0.1% formic acid in acetonitrile/water) .
- NMR: ¹H and ¹³C NMR (CDCl₃) identify regioisomers via distinct cyclohexene proton shifts (δ 5.4–5.8 ppm for vinyl protons) .
- FTIR: Monitor Si-O-C stretches (1050–1100 cm⁻¹) to confirm silyl ether integrity .
Example Impurity Profile:
| Impurity | m/z (ESI+) | Source |
|---|---|---|
| Hydrolyzed silyl ether | 199.1 | |
| Cyclohexene dimer | 250.2 |
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Short-Term: Stable at 4°C in amber vials under argon for ≤30 days. Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis .
- Long-Term: Store at −20°C in sealed, desiccated containers with molecular sieves (3Å). Degradation <5% after 12 months under these conditions .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying electrophilic centers (e.g., silyl ether oxygen) prone to nucleophilic attack .
- MD Simulations: Simulate solvation in polar aprotic solvents (e.g., DMF) to predict aggregation behavior and solvent effects on reaction kinetics .
Basic: What are its potential applications in medicinal chemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
